REACTION_CXSMILES
|
BrC1C=C(C)C=C2C=1C=NN2C1C=CC=CC=1F.[F:19][C:20]1[CH:25]=[CH:24][C:23]([NH:26][N:27]=[CH:28][C:29]2[C:34](Br)=[CH:33][C:32]([CH3:36])=[CH:31][C:30]=2[Br:37])=[CH:22][CH:21]=1>>[Br:37][C:30]1[CH:31]=[C:32]([CH3:36])[CH:33]=[C:34]2[C:29]=1[CH:28]=[N:27][N:26]2[C:23]1[CH:24]=[CH:25][C:20]([F:19])=[CH:21][CH:22]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C2C=NN(C2=CC(=C1)C)C1=C(C=CC=C1)F
|
Name
|
2,6-dibromo-4-methylbenzaldehyde (4-fluorophenyl)hydrazone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)NN=CC1=C(C=C(C=C1Br)C)Br
|
Name
|
Intermediate 27
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)NN=CC1=C(C=C(C=C1Br)C)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
BrC1=C2C=NN(C2=CC(=C1)C)C1=CC=C(C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |